molecular formula C16H22N6O2S B15120482 N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine

N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B15120482
M. Wt: 362.5 g/mol
InChI Key: YMLHLZGEQFHGEL-UHFFFAOYSA-N
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Description

N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a piperazine ring, which is further functionalized with a methanesulfonylpyridine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C16H22N6O2S

Molecular Weight

362.5 g/mol

IUPAC Name

N-ethyl-4-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H22N6O2S/c1-3-17-16-19-8-6-14(20-16)21-9-11-22(12-10-21)15-13(25(2,23)24)5-4-7-18-15/h4-8H,3,9-12H2,1-2H3,(H,17,19,20)

InChI Key

YMLHLZGEQFHGEL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated pyrimidine derivative reacts with piperazine.

    Functionalization with Methanesulfonylpyridine:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-[4-(3-methanesulfonylphenyl)piperazin-1-yl]pyrimidin-2-amine
  • N-ethyl-4-[4-(3-methanesulfonylbenzyl)piperazin-1-yl]pyrimidin-2-amine

Uniqueness

N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to the presence of the methanesulfonylpyridine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

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